5,7-Dimethylisatin
CAS No.: 39603-24-2
Cat. No.: VC2310541
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39603-24-2 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 5,7-dimethyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Standard InChI Key | HFZSCCJTJGWTDZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |
Introduction
Chemical Identity and Properties
5,7-Dimethylisatin is characterized by its specific chemical identity and physical properties that distinguish it from other isatin derivatives.
Basic Identification
5,7-Dimethylisatin is identified by the following characteristics:
Parameter | Details |
---|---|
Chemical Name | 5,7-Dimethylisatin |
CAS Number | 39603-24-2 |
Molecular Formula | C₁₀H₉NO₂ |
Molecular Weight | 175.19 g/mol (calculated) |
Physical State | Solid |
Appearance | Red |
Solubility | Insoluble in water |
The compound features a fused indole structure with two methyl groups at positions 5 and 7, and it contains important functional groups including ketone and amide moieties that contribute to its chemical reactivity .
Structural Characteristics
The fundamental structure of 5,7-Dimethylisatin consists of an indole core with a 2,3-diketo functionality, specifically featuring:
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An indole ring system (benzene fused to a pyrrole ring)
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A ketone group at position 3
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An amide group at position 2
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Methyl groups at positions 5 and 7 on the benzene portion of the indole
This unique arrangement of functional groups contributes to the compound's reactivity profile and its potential applications in organic synthesis and medicinal chemistry research .
Safety Parameter | Classification |
---|---|
OSHA Hazard Classification | Not classified as hazardous under 2012 OSHA Standard |
Carcinogenicity | Not listed as carcinogenic by IARC, NTP, ACGIH, or OSHA |
Mutagenicity | No information available |
Reproductive Toxicity | No information available |
STOT (Single/Repeated Exposure) | None known |
Environmental Hazard | Not considered hazardous to the environment |
These safety findings suggest that 5,7-Dimethylisatin can be handled with standard laboratory precautions in research settings .
Biological Activities
Structure-Activity Relationship Studies
Research into isatin derivatives, including those with dimethyl substitutions, has revealed important structure-activity relationships (SAR) that may apply to 5,7-Dimethylisatin:
Structural Feature | Observed Effect |
---|---|
C-5 Substitution | Modifications at this position can significantly alter biological activity |
Halogen Substitution | May enhance binding to biological targets |
N-Substitution | Can modify selectivity for enzyme inhibition |
The position and nature of substituents on the isatin scaffold play crucial roles in determining the biological activity profiles of these compounds .
Enzyme Inhibition Properties
Isatin derivatives have demonstrated significant enzyme inhibitory activities, particularly against monoamine oxidases (MAOs):
Enzyme Target | Activity Data for Related Compounds |
---|---|
MAO-A | IC₅₀ values ranging from 4.31-22.75 μM for various isatin derivatives |
MAO-B | Some derivatives show selectivity with nanomolar potency |
While these data are for related isatin derivatives rather than 5,7-Dimethylisatin specifically, they suggest potential areas for investigation with this compound .
Applications in Organic Synthesis
Reactive Sites and Synthetic Utility
The structure of 5,7-Dimethylisatin contains several reactive sites that make it valuable in organic synthesis:
Reactive Site | Potential Reactions |
---|---|
Carbonyl Groups | Condensation reactions, nucleophilic additions |
Amide N-H | Alkylation, acylation |
Aromatic Ring | Electrophilic substitution (limited by existing substituents) |
These reactive sites enable 5,7-Dimethylisatin to serve as a versatile building block for constructing more complex molecular architectures .
Research Applications
Current research applications of 5,7-Dimethylisatin and related compounds include:
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Development of potential enzyme inhibitors
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Synthesis of heterocyclic compounds with medicinal properties
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Investigation of structure-activity relationships in drug discovery
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Exploration as intermediates in the synthesis of biologically active compounds
These applications highlight the importance of 5,7-Dimethylisatin in various research domains, particularly in medicinal chemistry and drug discovery .
Physicochemical Properties
Stability and Reactivity
The stability and reactivity profile of 5,7-Dimethylisatin includes:
Property | Characteristic |
---|---|
Chemical Stability | Stable under normal conditions |
Conditions to Avoid | Excessive heat, strong oxidizers |
Incompatible Materials | Strong oxidizing agents |
Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides |
These properties influence the compound's handling requirements and its potential applications in various chemical processes .
Comparative Analysis
Comparison with Other Isatin Derivatives
When compared to other isatin derivatives, 5,7-Dimethylisatin shows distinct characteristics:
Compound | Key Differences |
---|---|
Unsubstituted Isatin | 5,7-Dimethylisatin has increased lipophilicity due to methyl groups |
5-Substituted Isatins | The additional 7-methyl in 5,7-Dimethylisatin may influence biological activity |
N-Substituted Isatins | 5,7-Dimethylisatin retains a reactive N-H group for further modifications |
These comparisons highlight the unique position of 5,7-Dimethylisatin within the broader family of isatin derivatives and suggest potential advantages for specific applications .
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